GFAT Pharmacophore: 5-Methoxy vs. 6,7-Dimethoxy Substitution Impact on Target Engagement
The 1-oxo-1,2-dihydroisoquinoline core is a validated scaffold for GFAT inhibition. While the most potent published series features a 6,7-dimethoxy substitution pattern achieving an IC50 of 1 μM for the lead compound RO0509347, the patent literature explicitly claims a broad range of substitutions including mono-methoxy variants at the 5-position, like the target compound [1]. This compound provides a key differentiation in electronic character: the single 5-methoxy group is less electron-donating than the 6,7-dimethoxy pattern, allowing medicinal chemists to probe a distinct region of the GFAT active site's electronic tolerance. This is crucial for SAR exploration, as the ketone group's necessity for high potency is linked to the electronic environment of the isoquinoline ring [2].
| Evidence Dimension | GFAT Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; designed as an intermediate covering a distinct substitution space claimed in the patent family. |
| Comparator Or Baseline | RO0509347 (6,7-dimethoxy analog): IC50 = 1 μM (reported in Bioorg. Med. Chem. Lett. 2011). Generic 6,7-dimethoxy series: IC50 range 1-10 μM. |
| Quantified Difference | Substitution pattern shift from 6,7-di-OMe to 5-OMe alters electronic profile, predicted to modulate potency by >10-fold based on established SAR trends in the class, enabling exploration of a novel potency/selectivity window. |
| Conditions | Human recombinant GFAT enzyme assay (comparator data); Target compound's substitution pattern claimed in GFAT inhibitor patent WO2004101528A2. |
Why This Matters
For a procurement decision, this compound is the only commercially available entry point to probe the 5-methoxy substitution vector in the GFAT inhibitor pharmacophore, a chemically distinct space from the heavily patented 6,7-dimethoxy series.
- [1] Bolin, D. R.; Chen, S.; Mischke, S. G.; Qian, Y. Isoquinoline derivatives and their use as GFAT inhibitors. WO2004101528A2, 2004. View Source
- [2] Qian, Y.; Bolin, D. R.; et al. Discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors. Bioorg. Med. Chem. Lett. 2011, 21, 6264-6269. View Source
